molecular formula C20H32O5 B1672140 Grayanotoxin II CAS No. 4678-44-8

Grayanotoxin II

Cat. No.: B1672140
CAS No.: 4678-44-8
M. Wt: 352.5 g/mol
InChI Key: KEOQZUCOGXIEQR-BBLSUVPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of grayanotoxins, including Grayanotoxin II, has been a challenging task due to their complex molecular architecture. One notable synthetic route involves a Ni-catalyzed α-vinylation of β-ketoester to construct a bicyclo[3.2.1]octane ring system, followed by an intramolecular Pauson-Khand reaction of enyne to construct a 7/5-bicyclic ring system . Additionally, a biomimetic 1,2-rearrangement of the grayanane-type 5/7/6/5 skeleton is employed to generate the desired structure .

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in Rhododendron species. Extraction from these plants remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Grayanotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Biological Activity

Grayanotoxin II (GTX II) is a naturally occurring toxin primarily found in honey derived from the nectar of Rhododendron species. It is known for its potent effects on the cardiovascular and nervous systems, leading to a condition commonly referred to as "mad honey disease." This article explores the biological activity of GTX II, including its mechanisms of action, clinical manifestations, case studies, and relevant research findings.

Binding to Sodium Channels:
this compound primarily exerts its toxic effects by binding to voltage-gated sodium channels in their open state. This binding prevents the inactivation of these channels, resulting in prolonged depolarization of excitable cells such as neurons and cardiomyocytes. The mechanism can be summarized as follows:

  • Inhibition of Sodium Channel Inactivation: GTX II binds to the S6 transmembrane segments of sodium channels, altering their configuration and preventing normal inactivation .
  • Elevated Membrane Permeability: The binding increases the membrane's permeability to sodium ions, which leads to hyperpolarization of cells and disruption of normal electrical activity .
  • Cholinergic Effects: GTX II mimics cholinergic agents, leading to bradycardia (reduced heart rate), hypotension (low blood pressure), and respiratory depression due to enhanced vagal tone .

Clinical Manifestations

The clinical symptoms associated with GTX II poisoning can vary but typically include:

  • Cardiovascular Effects: Bradycardia, hypotension, and potential atrioventricular block are common manifestations. These effects are particularly pronounced in individuals with pre-existing cardiovascular conditions .
  • Neurological Symptoms: Patients may experience dizziness, confusion, agitation, and syncope (fainting) due to central nervous system involvement .
  • Gastrointestinal Distress: Nausea and vomiting may also occur following ingestion of grayanotoxin-containing honey .

Case Studies

Several case studies highlight the acute effects of grayanotoxin poisoning:

  • Case Report from Nepal: A 52-year-old hypertensive male presented with bradycardia and hypotension after consuming wild honey. He was treated with atropine, which successfully reversed his symptoms within 24 hours .
  • Clinical Observations: A study reported three patients who ingested Rhododendron preparations showing varying degrees of bradycardia and conduction disturbances. All patients responded positively to atropine treatment, indicating the involvement of muscarinic receptors in GTX II toxicity .

Research Findings

Research has provided insights into the relative toxicity and effects of GTX II compared to other grayanotoxins:

  • Toxicity Comparison: GTX II is considered less toxic than GTX I and III but still poses significant health risks. It primarily affects the sinoatrial node's electrical activity, leading to suppression of natural heart rhythms .
  • Genotoxicity Evidence: Some studies have indicated that exposure to grayanotoxins may lead to chromosomal damage in animal models, although the exact mechanisms remain unclear .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Finding
Mechanism Binds sodium channels; prevents inactivation
Primary Effects Bradycardia, hypotension, respiratory depression
Relative Toxicity Less toxic than GTX I & III
Clinical Symptoms Dizziness, confusion, gastrointestinal distress
Case Reports Positive response to atropine

Properties

CAS No.

4678-44-8

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(1S,3R,4R,6S,8S,10S,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol

InChI

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h11-16,21-25H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15+,16?,18+,19-,20-/m0/s1

InChI Key

KEOQZUCOGXIEQR-BBLSUVPKSA-N

SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C

Isomeric SMILES

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1C3O)O)O)O

Canonical SMILES

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Grayanotoxin II;  G-II;  delta(sup 10 (18))-Andromedenol;  Deacetylanhydroandromedotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grayanotoxin II
Reactant of Route 2
Grayanotoxin II
Reactant of Route 3
Grayanotoxin II
Reactant of Route 4
Grayanotoxin II
Reactant of Route 5
Grayanotoxin II
Reactant of Route 6
Grayanotoxin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.